An In-depth Technical Guide to Thieno[2,3-c]furan-4,6-dione
An In-depth Technical Guide to Thieno[2,3-c]furan-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thieno[2,3-c]furan-4,6-dione, also known as 2,3-Thiophenedicarboxylic Anhydride, is a heterocyclic organic compound. Its rigid, planar structure and reactive anhydride group make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Thieno[2,3-c]furan-4,6-dione and its derivatives.
Chemical and Physical Properties
Thieno[2,3-c]furan-4,6-dione is a solid compound with the chemical formula C₆H₂O₃S.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6007-83-6 | [1][2] |
| Molecular Formula | C₆H₂O₃S | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| Synonym | 2,3-Thiophenedicarboxylic Anhydride | [2] |
| Topological Polar Surface Area | 71.6 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Purity | ≥98% (commercially available) | [2] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [2] |
Synthesis and Reactivity
While detailed, step-by-step experimental protocols for the synthesis of Thieno[2,3-c]furan-4,6-dione are not extensively documented in readily available literature, it is known to be synthesized from precursors such as 2,3-thiophenedicarboxylic acid. The anhydride is formed through a dehydration reaction, a common method for producing cyclic anhydrides from dicarboxylic acids.
The reactivity of Thieno[2,3-c]furan-4,6-dione is primarily centered around the anhydride functional group. This group is susceptible to nucleophilic attack, allowing for the opening of the furanone ring and the formation of a variety of derivatives. This reactivity is key to its utility as a building block in organic synthesis.
Logical Relationship: Role as a Synthetic Precursor
The primary role of Thieno[2,3-c]furan-4,6-dione in research and development is as a starting material for the synthesis of more complex heterocyclic systems. The following diagram illustrates this general synthetic workflow.
Caption: Synthetic utility of Thieno[2,3-c]furan-4,6-dione as a precursor.
Applications in Materials Science
Thieno[2,3-c]furan-4,6-dione serves as a building block for advanced materials, including:
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Covalent Organic Frameworks (COFs): The rigid structure of this compound makes it a suitable linker for the construction of porous, crystalline COFs with potential applications in gas storage and catalysis.[2]
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Small Molecule Semiconductors: It is used in the synthesis of novel organic semiconductors for applications in electronic devices.[2]
Relevance in Drug Discovery and Medicinal Chemistry
While Thieno[2,3-c]furan-4,6-dione itself is not widely reported as a biologically active agent, its derivatives, particularly those with fused pyrimidine and pyridine rings, have garnered significant interest in drug discovery.
Thieno[2,3-d]pyrimidine Derivatives: A variety of Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities. These compounds have shown potential as:
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Anticancer Agents: Certain derivatives have demonstrated inhibitory effects on breast cancer cell lines, such as MDA-MB-231.[3] Some have also been investigated as tyrosine kinase inhibitors and inducers of apoptosis and autophagy in cancer cells.
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Enzyme Inhibitors: A Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of d-dopachrome tautomerase (MIF2), an enzyme implicated in cancer, and was shown to suppress the proliferation of non-small cell lung cancer cells.
Thieno[2,3-c]pyridine Derivatives: The Thieno[2,3-c]pyridine scaffold is present in several pharmaceutical agents and is associated with a range of biological activities, including:
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Anticoagulant Properties
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Antitumor and Anticancer Effects
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Kinase Inhibition
The synthesis of these derivatives often involves a multi-step process where a thiophene-based precursor, which can be derived from Thieno[2,3-c]furan-4,6-dione, undergoes cyclization to form the fused pyridine or pyrimidine ring.
Experimental Protocols for Derivative Synthesis
While a specific protocol for the synthesis of the title compound is not detailed in the searched literature, the following are examples of experimental procedures for the synthesis of related, biologically relevant derivatives.
Synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile: [3]
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To a 50 mL round-bottom flask, add pyrantel (1.00 g, 10 mmol), sulfur (0.32 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (10 mL).
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Slowly introduce triethylamine (1.01 g, 10 mmol).
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Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress with TLC.
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Upon completion, filter the reaction mixture.
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Wash the filter cake with ethanol to obtain the crude product.
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Recrystallize the crude product from ethanol to yield the light pink product.
Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide: [3]
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To a 30 mL microwave tube, add 2-amino-4,1-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (1.80 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 4.11 mL, 25 mmol), and a magnetic stirrer.
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Set the reaction temperature to 10°C, the reaction time to 10 minutes, and the microwave power to 200 W.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into 20 mL of ice water and filter to collect the product.
Safety and Handling
Thieno[2,3-c]furan-4,6-dione is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2).[1] Standard laboratory safety precautions should be taken when handling this compound:
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Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
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Handling: Wash hands thoroughly after handling.[1]
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First Aid (Skin Contact): If on skin, wash with plenty of water. If skin irritation occurs, seek medical advice.[1]
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First Aid (Eye Contact): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
Conclusion
Thieno[2,3-c]furan-4,6-dione is a key synthetic intermediate with significant potential in the development of novel materials and pharmaceuticals. Its utility lies in its reactive anhydride functionality, which allows for its incorporation into a wide range of more complex molecular architectures. While the biological profile of the title compound itself is not extensively studied, its derivatives, particularly the Thieno[2,3-d]pyrimidines and Thieno[2,3-c]pyridines, are areas of active research in drug discovery, with promising results in oncology and other therapeutic areas. Further research into the synthesis and applications of Thieno[2,3-c]furan-4,6-dione is likely to yield new advancements in both materials science and medicinal chemistry.
